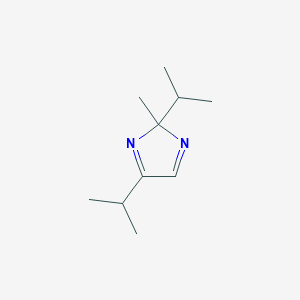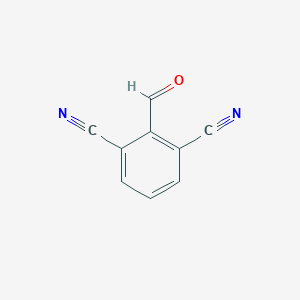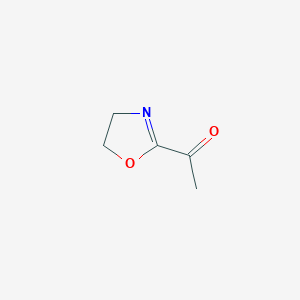
Methyl 2-amino-4-ethoxy-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-ethoxy-3-methylbenzoate, also known as Methyl EMA, is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzoate esters and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA is not well understood. However, studies have shown that it has anti-inflammatory and analgesic properties. It is believed that Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA inhibits the production of prostaglandins, which are responsible for inflammation and pain.
Effets Biochimiques Et Physiologiques
Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-bacterial and anti-cancer properties. Studies have shown that Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA inhibits the growth of cancer cells and induces apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA has some limitations. It is toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for the use of Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA in scientific research. One direction is the synthesis of new anti-cancer agents using Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA as a building block. Another direction is the synthesis of new anti-inflammatory agents using Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA. Additionally, Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA can be used in the development of new agrochemicals with improved efficacy and safety. Further research is needed to fully understand the mechanism of action of Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA and its potential applications in scientific research.
Conclusion:
In conclusion, Methyl 2-amino-4-ethoxy-3-methylbenzoate 2-amino-4-ethoxy-3-methylbenzoate is an important compound in scientific research. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA has anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties. It has several advantages for use in lab experiments, but also has some limitations. Future research on Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA can lead to the development of new drugs and agrochemicals with improved efficacy and safety.
Méthodes De Synthèse
Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA can be synthesized using various methods. One of the commonly used methods is the reaction between 2-amino-4-ethoxy-3-methylbenzoic acid and methanol in the presence of a catalyst. The reaction proceeds via esterification, resulting in the formation of Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA. Another method involves the reaction between 2-amino-4-ethoxy-3-methylbenzoic acid and methyl chloride in the presence of a base, which results in the formation of Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA.
Applications De Recherche Scientifique
Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA is widely used in scientific research as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various organic compounds. Methyl 2-amino-4-ethoxy-3-methylbenzoate EMA has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents. It is also used in the synthesis of agrochemicals such as herbicides and insecticides.
Propriétés
Numéro CAS |
181434-72-0 |
|---|---|
Nom du produit |
Methyl 2-amino-4-ethoxy-3-methylbenzoate |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 2-amino-4-ethoxy-3-methylbenzoate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-9-6-5-8(11(13)14-3)10(12)7(9)2/h5-6H,4,12H2,1-3H3 |
Clé InChI |
FPBREVLTCBBVAY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)C(=O)OC)N)C |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C(=O)OC)N)C |
Synonymes |
Benzoic acid, 2-amino-4-ethoxy-3-methyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



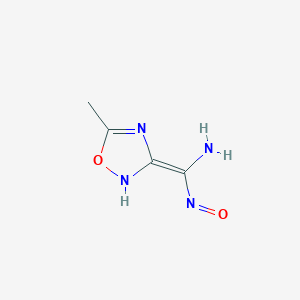

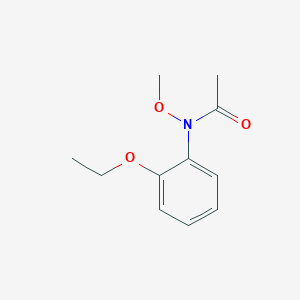



![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

